(5-Bromo-1-benzofuran-2-yl)methanamine hydrochloride
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Overview
Description
(5-Bromo-1-benzofuran-2-yl)methanamine hydrochloride is a chemical compound that belongs to the benzofuran class of compounds Benzofurans are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities . For instance, some substituted benzofurans have demonstrated significant anticancer activities .
Mode of Action
It is known that benzofuran derivatives can interact with various targets depending on their substitution patterns . The presence of halogens, nitro, and hydroxyl groups at certain positions can enhance their antibacterial activity .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 27656 , which is within the optimal range for drug-like properties, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Some substituted benzofurans have demonstrated significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
The compound is stored at room temperature , suggesting it has a degree of environmental stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical bromination of the methyl group of a benzofuran derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then reacted with methanamine to form the desired compound.
Industrial Production Methods
Industrial production methods for (5-Bromo-1-benzofuran-2-yl)methanamine hydrochloride may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1-benzofuran-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while reduction may produce benzofuran alcohols or amines. Substitution reactions can result in a wide range of benzofuran derivatives with different functional groups.
Scientific Research Applications
(5-Bromo-1-benzofuran-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride: This compound is structurally similar but contains a dihydrobenzofuran ring instead of a benzofuran ring.
1-{1-[(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)sulfonyl]-3-methyl-3-pyrrolidinyl}methanamine hydrochloride: This compound has additional functional groups, including a sulfonyl group and a pyrrolidine ring.
Uniqueness
(5-Bromo-1-benzofuran-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methanamine group allows for versatile chemical modifications and potential interactions with biological targets, making it a valuable compound for scientific research.
Properties
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-4H,5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJGMXNKIMQHHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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